molecular formula C11H19N3O2 B13534436 Ethyl 2-(ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-(ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13534436
M. Wt: 225.29 g/mol
InChI Key: TVFJOELQZQVXKT-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position, an ethylamino side chain, and an ethyl ester moiety. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16-5-2)8-14-7-9(3)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3

InChI Key

TVFJOELQZQVXKT-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate generally proceeds through the following key steps:

  • Formation of the pyrazole ring : Typically achieved by cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or diketones, which can be substituted to introduce the 4-methyl group on the pyrazole ring.

  • Introduction of the ethylamino group : Usually via nucleophilic substitution or addition reactions involving ethylamine or ethylamino precursors.

  • Esterification : Incorporation of the ethyl ester group is often done by reaction with ethyl bromoacetate or ethyl acrylate derivatives.

These steps are often combined in a multi-step sequence or a one-pot reaction depending on the scale and desired purity.

Detailed Synthetic Routes

Pyrazole Ring Formation
  • The pyrazole ring with a 4-methyl substituent is commonly synthesized via the cyclocondensation of hydrazine or substituted hydrazines with α,β-unsaturated ketones or chalcones bearing methyl substituents at the appropriate position. For example, hydrazine hydrate reacts with 4-methyl-substituted chalcones under reflux in ethanol to yield 4-methyl-1H-pyrazole derivatives with good regioselectivity and yields ranging from 66% to 88%.

  • Catalytic systems such as copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been reported to enhance yields and enable one-pot synthesis of substituted pyrazoles, including 4-methyl derivatives, with yields around 82%.

Introduction of the Ethylamino Group
  • The ethylamino substituent at the 2-position of the propanoate backbone is introduced by nucleophilic substitution or Michael addition reactions. For example, ethylamine can be reacted with α-bromo esters or acrylate derivatives to install the ethylamino group.

  • In some protocols, ethylamine is reacted with ethyl bromoacetate or ethyl acrylate in the presence of bases such as sodium hydride or potassium carbonate to facilitate substitution and addition reactions, yielding ethylamino-substituted intermediates.

Esterification and Final Assembly
  • The ethyl ester functionality is typically introduced by using ethyl bromoacetate or ethyl acrylate as starting materials or intermediates. The ester group can also be formed by esterification of corresponding acids under acidic or catalytic conditions.

  • Purification of the final compound is generally achieved by recrystallization or chromatographic techniques to ensure high purity suitable for research or pharmaceutical applications.

Representative Synthetic Procedure

A representative synthetic route for this compound might proceed as follows:

  • Synthesis of 4-methyl-1H-pyrazole intermediate : Cyclocondensation of hydrazine hydrate with 4-methyl-substituted chalcone in ethanol under reflux for several hours to obtain the pyrazole ring system.

  • Preparation of ethyl 2-bromoacetate : Commercially available or synthesized via bromination of ethyl acetate.

  • Nucleophilic substitution : Reaction of ethylamine with ethyl 2-bromoacetate to form ethyl 2-(ethylamino)acetate intermediate.

  • Coupling reaction : Alkylation or nucleophilic substitution of the pyrazole intermediate with the ethyl 2-(ethylamino)acetate under basic conditions, such as potassium carbonate in dimethylformamide, to yield the target compound.

  • Purification : Recrystallization from suitable solvents or chromatographic purification.

Reaction Conditions and Optimization

  • Solvents : Ethanol, dimethylformamide, and tetrahydrofuran are commonly used solvents facilitating solubility and reaction kinetics.

  • Temperature : Reflux conditions (60–80°C) are typical for ring formation and substitution steps; microwave-assisted heating at 70°C has been reported to reduce reaction times significantly.

  • Catalysts and Bases : Copper triflate and ionic liquids for pyrazole formation; sodium hydride or potassium carbonate for nucleophilic substitutions.

  • Reaction Time : Varies from 30 minutes (microwave-assisted) to several hours (conventional reflux).

Comparative Data Table of Synthetic Methods

Method Key Reagents Conditions Yield (%) Reference
Cyclocondensation of hydrazine with chalcones Hydrazine hydrate, 4-methyl chalcone Ethanol, reflux, 3–6 h 66–88
Copper triflate catalyzed one-pot synthesis Hydrazine derivative, chalcone, Cu(OTf) Ionic liquid, room temp, 4 h ~82
Nucleophilic substitution with ethylamine Ethylamine, ethyl bromoacetate DMF, K2CO3, 60°C, 4 h 70–85
Microwave-assisted synthesis Hydrazine, chalcone 70°C, 160 W, 3–5 min 85

Research Discoveries and Notes

  • The regioselectivity of pyrazole ring formation is influenced by the choice of hydrazine derivative and ketone precursor; hydrazine hydrate tends to yield single regioisomers due to hydrogen bonding effects.

  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times while maintaining or improving yields, offering an efficient alternative to conventional heating.

  • Catalytic systems involving copper triflate and ionic liquids provide environmentally friendlier and reusable catalytic conditions for pyrazole synthesis.

  • The ethylamino group introduction via nucleophilic substitution is sensitive to reaction stoichiometry; an optimized molar ratio of ethylamine to haloester (1:1.2) reduces side product formation and enhances yield.

  • Purification techniques such as recrystallization and flash chromatography are critical to obtain the compound in high purity, essential for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The compound’s ethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate
  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 225.29 g/mol
  • Key Differences : The 4-propyl substituent on the pyrazole ring increases hydrophobicity compared to the 4-methyl group in the target compound. This alteration likely elevates the logP value, enhancing lipid solubility .
(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate
  • Key Differences : This compound incorporates a pyrimidine ring, trifluoroethoxy group, and chloro substituent, resulting in a significantly larger molecular weight (>500 g/mol) and complex stereochemistry. Stability studies under accelerated conditions (40°C, 75% RH for 6 months) showed <1% degradation, indicating that bulky electron-withdrawing groups (e.g., trifluoroethoxy) enhance stability .

Core Heterocycle Modifications

Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate
  • Key Differences : Replacing the pyrazole with a triazole ring introduces additional hydrogen-bonding sites (N atoms) and alters electronic properties. The compound was synthesized in moderate yield via azide-alkyne cycloaddition, suggesting that triazole-based analogs may require more complex synthetic routes .

Functional Group Variations

2-(Ethylamino)-1-phenylbutan-1-one
  • Key Differences: This simpler analog lacks the pyrazole ring and ester group, focusing instead on a ketone and phenyl group.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Synthesis Notes
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate C₁₀H₁₇N₃O₂ 211.26 4-methylpyrazole, ethylamino, ester Data not available in evidence
Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate C₁₁H₁₉N₃O₂ 225.29 4-propylpyrazole, amino, ester Physical properties (e.g., logP) uncharacterized
(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate Complex >500 Pyrimidine, trifluoroethoxy, chloro <1% degradation at 40°C/75% RH for 6 months
Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate Complex >450 Triazole, hydroxyphenyl, acetamido Moderate synthesis yield (~50–60%)

Table 2: Functional Group Impact on Properties

Functional Group Impact on Properties Example Compound
4-Methylpyrazole Moderate hydrophobicity; balances solubility and membrane permeability Target compound
4-Propylpyrazole Increased logP; enhanced lipid solubility Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate
Trifluoroethoxy/Chloro Groups Enhanced stability under stress conditions; electron-withdrawing effects Compound in
Triazole Ring Improved hydrogen-bonding capacity; altered electronic profile Compound in

Research Findings and Implications

  • Stability : Bulky substituents (e.g., trifluoroethoxy) and electron-withdrawing groups (e.g., chloro) correlate with improved stability under thermal and humid conditions .
  • Synthetic Complexity : Pyrazole derivatives with simple substituents (methyl, propyl) are likely synthesized via straightforward condensation or cyclization reactions, while triazole-containing analogs require specialized methods (e.g., click chemistry) .

Biological Activity

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the ethylamino group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. These compounds have shown significant inhibitory effects on various cancer cell lines. For instance, research indicates that pyrazole derivatives can inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
This compoundBRAF(V600E)TBD
5-Phenyl-1H-pyrazole derivativesEGFRTBD
Pyrazole-based compoundsAurora-A kinaseTBD

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are pivotal in inflammatory responses. Specifically, studies have shown that certain pyrazole compounds can significantly reduce LPS-induced TNF-α production .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. For example, compounds in this class have demonstrated efficacy against both gram-positive and gram-negative bacteria .

Case Studies

Case Study 1: Antitumor Efficacy
A study focused on a series of pyrazole derivatives demonstrated that this compound exhibited superior activity against melanoma cell lines compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that the compound inhibited NO production in macrophages stimulated with LPS. This effect was attributed to the downregulation of iNOS expression, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate?

The synthesis typically involves nucleophilic substitution between pyrazole derivatives and ethylamino precursors. Key steps include:

  • Reacting 4-methyl-1H-pyrazole with ethyl 2-bromo-3-(ethylamino)propanoate in aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).
  • Temperature control (25–60°C) to minimize side reactions.
  • Purification via column chromatography (ethyl acetate/hexane mixtures) . Industrial-scale synthesis may employ continuous flow reactors for improved yield and consistency .

Q. Which analytical techniques are most reliable for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for pyrazole ring protons and ester groups).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • HPLC : Quantifies purity in complex mixtures .

Q. How can researchers assess the compound’s potential biological activity?

Standard assays include:

  • Enzyme Inhibition Studies : Test interactions with targets like cyclooxygenase (COX) or kinases using kinetic assays.
  • Antimicrobial Testing : Agar diffusion or microdilution assays against bacterial/fungal strains.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate therapeutic indices .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Strategies include:

  • Dose-Response Analysis : Validate activity across a concentration range to identify false positives/negatives.
  • Structural Analog Comparisons : Evaluate substituent effects (e.g., chloro vs. methyl groups) on bioactivity .
  • Target-Specific Assays : Use CRISPR-edited cell lines or recombinant enzymes to isolate mechanisms .

Q. What methodologies are recommended for studying the compound’s stability under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • pH-Dependent Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Light/Heat Exposure Tests : Accelerated stability studies under ICH guidelines .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize analogs with halogens (e.g., Br, Cl) or methyl groups at the pyrazole 4-position.
  • In Silico Docking : Use software like AutoDock to predict binding affinities to targets (e.g., COX-2).
  • Pharmacophore Mapping : Identify critical functional groups (e.g., ester, ethylamino) for activity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with enzymes/receptors.
  • X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., pyrazole-enzyme adducts) .
  • Transcriptomic Profiling : RNA-seq to identify downstream gene regulation effects .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

  • Prodrug Design : Modify the ester group to enhance hydrolysis rates.
  • Nanoparticle Encapsulation : Use liposomal carriers to improve aqueous solubility.
  • LogP Optimization : Adjust substituents to achieve a balance between hydrophilicity and membrane permeability .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps.
  • Automated Reagent Addition : Ensures precise stoichiometry in multi-step reactions .

Q. How should researchers address discrepancies in spectral data interpretation?

  • 2D NMR Techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex spectra.
  • Isotopic Labeling : Use ¹⁵N-labeled pyrazole derivatives to confirm nitrogen connectivity .

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